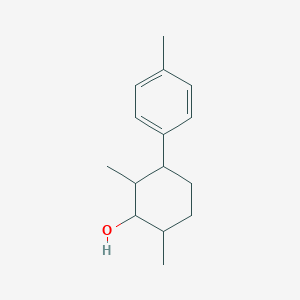
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C18H22O It is a cyclohexanol derivative characterized by the presence of two methyl groups at positions 2 and 6, and a 4-methylphenyl group at position 3 on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexanone or 2,6-Dimethyl-3-(4-methylphenyl)cyclohexanoic acid.
Reduction: Formation of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexane.
Substitution: Formation of halogenated derivatives such as 2,6-Dimethyl-3-(4-bromomethylphenyl)cyclohexan-1-ol.
Scientific Research Applications
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylcyclohexanol: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-Methylcyclohexanol: Lacks the 2,6-dimethyl substitution, leading to variations in reactivity and applications.
Cyclohexanol: The parent compound without any methyl or phenyl substitutions, exhibiting distinct chemical behavior.
Uniqueness
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol is unique due to the presence of both methyl and phenyl groups, which confer specific steric and electronic effects. These structural features influence its reactivity, making it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
83011-80-7 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2,6-dimethyl-3-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-10-4-7-13(8-5-10)14-9-6-11(2)15(16)12(14)3/h4-5,7-8,11-12,14-16H,6,9H2,1-3H3 |
InChI Key |
OQBCWDFOWKBJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1O)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















